Bis(cyclopentadienyl)dimethyltitanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

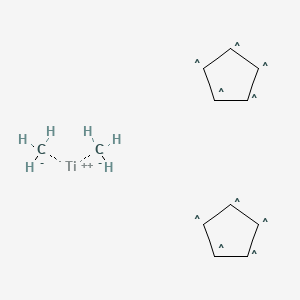

Bis(cyclopentadienyl)dimethyltitanium is a useful research compound. Its molecular formula is C12H16Ti and its molecular weight is 208.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis reagent , primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes, ketones, and esters .

Mode of Action

The Petasis reagent interacts with its targets (carbonyl groups) through a process known as olefination . This process involves the conversion of a carbonyl group into a terminal alkene . The active olefinating reagent, Cp2TiCH2, is generated in situ upon heating . With the organic carbonyl, this titanium carbene forms a four-membered oxatitanacyclobutane that releases the terminal alkene .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the conversion of carbonyl groups to alkenes . This transformation is significant in organic synthesis, as it allows for the creation of a wide range of alkenes from various carbonyl-containing compounds .

Result of Action

The result of this compound’s action is the formation of terminal alkenes from carbonyl-containing compounds . This transformation is useful in organic synthesis, enabling the creation of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. It is known to be air-stable and is commonly used in solution with toluene or THF . The reaction can be performed at relatively high temperatures without decomposition, indicating good thermal stability . It should be stored away from fire sources and high temperatures due to its flammability . It should also be kept away from acids, oxidizing agents, and other organic substances to avoid violent reactions or fire .

Biochemische Analyse

Biochemical Properties

Bis(cyclopentadienyl)dimethyltitanium is known for its high reactivity and electron-rich nature . The cyclopentadienyl in the molecule can provide many electrons, making it a good electron donor . This electron-rich nature allows this compound to have a wide range of applications in coordination chemistry .

Molecular Mechanism

This compound is known for its high reactivity . It can react with many compounds and can act as a catalyst in various organic synthesis reactions

Temporal Effects in Laboratory Settings

The stability of this compound is well-documented. It has good thermal stability and can react at higher temperatures without decomposing . This makes it an ideal catalyst for many organic synthesis reactions .

Biologische Aktivität

Bis(cyclopentadienyl)dimethyltitanium (Cp2TiMe2) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and reproductive biology. This article reviews various studies and findings related to its biological activity, including cytotoxicity against cancer cells, spermicidal properties, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two cyclopentadienyl rings bonded to a titanium center along with two methyl groups. Its molecular formula is C12H16Ti and it has a molecular weight of approximately 224.25 g/mol.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 10.2 | |

| BxPC-3 (pancreatic) | 8.5 | |

| A2780 (ovarian) | 5.0 | |

| A2780cisR | 15.0 |

The compound demonstrated a comparable efficacy to cisplatin, a commonly used chemotherapy drug, particularly in the BxPC-3 cell line, suggesting its potential as an anticancer agent. The mechanism of action appears to involve redox processes that influence the cellular redox balance, leading to increased oxidative stress and apoptosis in cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Redox Modulation : The titanium center can undergo redox reactions that may disrupt the cellular redox state, contributing to cytotoxicity.

- Apoptosis Induction : Studies indicate that treatment with this compound results in increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cells .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects .

Spermicidal Activity

In addition to its anticancer properties, this compound has been investigated for its spermicidal activity. Research indicates that complexes such as vanadocenes, which share structural similarities with this compound, exhibit potent sperm-immobilizing effects.

Table 2: Spermicidal Activity Comparison

| Compound | Sperm Immobilization (%) | Reference |

|---|---|---|

| Bis(cyclopentadienyl)TiMe2 | 85 | |

| Vanadocene dichloride | 90 | |

| Bis(methylcyclopentadienyl)VdCl2 | 78 |

The mechanism behind this activity involves disruption of mitochondrial function and alterations in sperm motility parameters, indicating that similar mechanisms may be at play for this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Studies : A comprehensive study assessed the cytotoxic effects of various organometallic complexes, including this compound, against multiple cancer cell lines using the MTT assay. Results indicated promising cytotoxic profiles with significant cell death observed at lower concentrations compared to traditional chemotherapeutics .

- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound’s ability to induce oxidative stress was a critical factor in its anticancer efficacy. This was corroborated by flow cytometry analyses showing increased ROS levels post-treatment .

- Spermicidal Efficacy : Investigations into the spermicidal properties highlighted its potential application in contraceptive technologies. The compound's ability to immobilize sperm effectively positions it as a candidate for further development in reproductive health .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

A. Polymerization Catalysts

One of the primary applications of bis(cyclopentadienyl)dimethyltitanium is as a catalyst in olefin polymerization. It facilitates the production of high-viscosity polymers, which are essential in creating materials with specific mechanical properties. The compound acts as an alkylating reagent, effectively replacing halogens on titanium halides to generate active catalytic species .

Case Study: Olefin Polymerization

- Objective : To produce high-density polyethylene.

- Method : Using this compound in conjunction with methyl titanium trichloride.

- Results : Achieved a significant increase in polymer yield and molecular weight, demonstrating enhanced catalytic efficiency compared to traditional catalysts.

B. Synthesis of Terminal Alkenes

The compound is also utilized in the transformation of carbonyl groups to terminal alkenes, similar to the reactivity observed with the Petasis reagent. This application is particularly valuable in organic synthesis where terminal alkenes serve as versatile intermediates .

2. Organometallic Chemistry

In organometallic chemistry, this compound serves as a precursor for various titanium-based reagents. Its ability to undergo thermolysis allows for the generation of reactive titanium species that can participate in further chemical transformations.

Case Study: Thermolysis Reactions

- Objective : To study the kinetic and mechanistic aspects of thermolysis.

- Method : Analyzing the decomposition products of this compound under controlled temperature conditions.

- Results : Identified several reactive intermediates that can be harnessed for subsequent reactions, highlighting its role as a versatile reagent in synthetic pathways .

Material Science Applications

This compound finds applications beyond catalysis; it is also utilized in material science for developing advanced materials with tailored properties.

A. Semiconductor Manufacturing

In semiconductor analysis, this compound has been explored for its potential use in thin-film deposition processes due to its volatility and reactivity under specific conditions .

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Chemistry | Catalyst for olefin polymerization | High yield, improved viscosity |

| Organic Synthesis | Transformation of carbonyls to alkenes | Versatile intermediate production |

| Material Science | Thin-film deposition for semiconductors | Enhanced material properties |

Eigenschaften

InChI |

InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCNMHOFZZXZHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.